2-Amino-5-ethylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCFPAKCBOGUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405691 | |

| Record name | 2-Amino-5-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182499-90-7 | |

| Record name | 2-Amino-5-ethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182499-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 182499-90-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-ethylphenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-ethylphenol is a substituted aromatic compound featuring both an amine and a hydroxyl functional group, making it a versatile building block in organic synthesis. While its primary commercial application lies in the formulation of oxidative hair dyes, its reactive nature presents opportunities for its use as an intermediate in the synthesis of fine chemicals and potential pharmaceutical candidates. This guide provides a comprehensive overview of the chemical identity, structural characteristics, physicochemical properties, synthesis, and reactivity of 2-Amino-5-ethylphenol, with a focus on providing practical insights for laboratory and development applications. All data presented is supported by authoritative sources to ensure scientific integrity.

Chemical Identity and Structural Elucidation

2-Amino-5-ethylphenol is an aminophenol derivative with an ethyl substituent at the 5-position relative to the hydroxyl group. It is most commonly handled and stored as its more stable hydrochloride salt.

| Identifier | 2-Amino-5-ethylphenol (Free Base) | 2-Amino-5-ethylphenol Hydrochloride (Salt) |

| IUPAC Name | 2-amino-5-ethylphenol[1] | 2-amino-5-ethylphenol;hydrochloride[2] |

| CAS Number | 182499-90-7[1] | 149861-22-3[2] |

| Molecular Formula | C₈H₁₁NO[1] | C₈H₁₂ClNO[3] |

| Molecular Weight | 137.18 g/mol [1] | 173.64 g/mol [3] |

| Canonical SMILES | CCC1=CC(=C(C=C1)N)O[1] | CCC1=CC(=C(C=C1)N)O.Cl[2] |

| InChI Key | VBCFPAKCBOGUBW-UHFFFAOYSA-N[1] | SZAJCDAIQPZDSA-UHFFFAOYSA-N[2] |

| Synonyms | 1-amino-2-hydroxy-4-ethylbenzene | 6-Amino-m-ethylphenol hydrochloride, Colorex AEP[2] |

Molecular Structure

The structure consists of a benzene ring co-substituted with hydroxyl, amino, and ethyl groups. The ortho-positioning of the hydroxyl and amino groups is a key feature, influencing its chelating properties and reactivity, particularly its susceptibility to oxidation. The ethyl group at the para-position to the amine influences the molecule's lipophilicity.

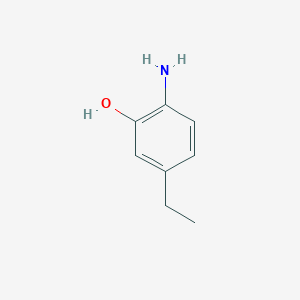

Caption: 2D Structure of 2-Amino-5-ethylphenol.

Spectroscopic Profile (Predicted)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group, and the amine and hydroxyl protons. The aromatic region would display a complex splitting pattern for the three protons on the ring. The ethyl group would present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The NH₂ and OH protons would appear as broad singlets, and their chemical shifts would be dependent on solvent and concentration. An NMR spectrum for the isomer 5-amino-2-ethylphenol shows a quartet at ~2.52 ppm and a triplet at ~1.15 ppm for the ethyl group, providing a reasonable reference.[4]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit eight distinct signals corresponding to the six aromatic carbons and the two carbons of the ethyl group. The carbons bearing the oxygen and nitrogen atoms (C-OH and C-NH₂) would be shifted furthest downfield among the aromatic signals.

-

FT-IR Spectroscopy: The infrared spectrum will be characterized by several key absorption bands. Strong, broad bands in the 3200-3400 cm⁻¹ region would correspond to the O-H and N-H stretching vibrations. C-H stretching from the aromatic ring and the ethyl group would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be visible in the 1500-1600 cm⁻¹ region. A strong C-O stretching band is expected around 1200-1250 cm⁻¹.

-

Mass Spectrometry: The electron ionization (EI) mass spectrum of the free base (C₈H₁₁NO) would show a molecular ion peak (M⁺) at m/z = 137. The fragmentation pattern would likely involve the loss of the ethyl group (M-29) and other characteristic cleavages. Predicted collision cross-section data for various adducts are available.[5]

Physicochemical Properties

The majority of available experimental data pertains to the hydrochloride salt, which is a white to light brown solid.[6] These properties are crucial for determining appropriate storage, handling, and formulation conditions.

| Property | Value (for Hydrochloride Salt unless specified) | Source |

| Melting Point | >163 °C (decomposes) | [7] |

| Boiling Point | 225 °C (decomposes) | [7] |

| Solubility | Water: 428 g/L (at 20°C, pH 1.42)Acetone: >150 g/LDMSO: >200 g/LMethanol: Slightly Soluble | [7], [8] |

| pKa | pKa₁: 5.42pKa₂: 10.04 | [7] |

| Log P (Octanol/Water) | 1.37 (at pH 7.0, 36°C) | [7] |

| Appearance | White to Light Brown Solid | [6] |

Field Insights: The two pKa values correspond to the protonation of the amino group (pKa₁ ≈ 5.42) and the deprotonation of the phenolic hydroxyl group (pKa₂ ≈ 10.04). This amphoteric nature is critical. In acidic media (pH < 5.42), the molecule will exist predominantly as the ammonium cation, enhancing its water solubility. In basic media (pH > 10.04), it will exist as the phenolate anion. Understanding this pH-dependent behavior is essential for designing reaction conditions, extraction procedures, and formulation strategies. The Log P value of 1.37 indicates moderate lipophilicity, which is a key parameter in drug development for predicting membrane permeability and absorption.

Synthesis and Purification

The most common and industrially relevant method for synthesizing aminophenols is the reduction of the corresponding nitrophenol.[9] This approach is favored for its high efficiency and the availability of the nitroaromatic precursors.

Caption: General synthesis workflow for 2-Amino-5-ethylphenol.

General Experimental Protocol: Reduction via Stannous Chloride

This protocol is a representative method based on the well-established reduction of aromatic nitro compounds using stannous chloride in an acidic medium.[10]

Rationale: The SnCl₂/HCl system is a classic and reliable method for the chemoselective reduction of nitroarenes. Tin(II) is a mild reducing agent that, in the presence of concentrated HCl, effectively converts the nitro group to an amine without typically affecting other reducible groups that might be present on more complex substrates. The reaction proceeds through the transfer of electrons from Sn(II) to the nitro group.

Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting material, 5-ethyl-2-nitrophenol (1.0 eq).

-

Solvent Addition: Add a suitable solvent, typically ethanol or glacial acetic acid, to dissolve or suspend the starting material.

-

Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, typically 4-5 eq) to the flask.[10] Following this, slowly add concentrated hydrochloric acid (HCl). The reaction is often exothermic, so controlled addition may be necessary.

-

Reaction: Heat the reaction mixture to reflux (or sonicate at 30 °C for ~2 hours) and monitor the progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[10]

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the solution is strongly basic (pH > 10). This step is crucial as it precipitates tin salts and deprotonates the product's ammonium salt to the free amine.

-

The resulting free amine can then be extracted from the aqueous mixture using an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

-

-

Purification: Remove the solvent under reduced pressure to yield the crude product. The crude 2-Amino-5-ethylphenol can be further purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Self-Validation: The success of the synthesis can be validated at each stage. TLC monitoring confirms the consumption of the starting material. After work-up, the identity and purity of the product should be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis, comparing the data to established values.

Chemical Reactivity and Applications

The utility of 2-Amino-5-ethylphenol stems from the reactivity of its two functional groups: the nucleophilic amino group and the acidic phenolic hydroxyl group.

Key Reactions

-

Acylation: The amino group can be selectively acylated using reagents like acetic anhydride or acetyl chloride to form the corresponding amide.[9] This is a common strategy in medicinal chemistry to modify solubility and biological activity. For example, the acylation of 4-aminophenol is the key step in the industrial synthesis of paracetamol.[2]

-

Diazotization: Like other aromatic primary amines, the amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures.[9] These diazonium salts are versatile intermediates for introducing a wide range of substituents (e.g., -OH, -Cl, -Br, -CN) onto the aromatic ring via Sandmeyer-type reactions.

-

Oxidation: Aminophenols, particularly ortho and para isomers, are susceptible to oxidation, often leading to the formation of colored quinone-imine structures.[9] This property is harnessed in its application as an oxidative hair dye precursor, where it reacts with an oxidizing agent (like hydrogen peroxide) and a coupler to form stable chromophores within the hair shaft.[6]

-

Cyclization Reactions: The ortho-disposition of the amino and hydroxyl groups allows for a variety of cyclization reactions to form heterocyclic structures, such as benzoxazoles.[9]

Applications in Drug Development and Industry

-

Hair Dyes: The primary documented use of 2-Amino-5-ethylphenol is as a precursor in permanent (oxidative) hair dye formulations.[6] It acts as a "developer" or "base" that, upon oxidation, couples with other intermediates to form the final color.

-

Pharmaceutical Intermediate: While specific, commercialized drugs directly using 2-Amino-5-ethylphenol as a starting block are not widely publicized, its structure makes it a valuable scaffold in medicinal chemistry. Aminophenol cores are present in numerous biologically active compounds. The functional groups allow for the attachment of various pharmacophores to explore structure-activity relationships (SAR). Patents exist for various pharmaceutical compounds derived from aminophenol structures, indicating their importance in the field. Its potential lies in serving as a starting point for the synthesis of more complex molecules for screening and lead optimization.

Safety and Handling

2-Amino-5-ethylphenol and its hydrochloride salt must be handled with appropriate care in a laboratory or industrial setting.

-

GHS Hazard Classification (Hydrochloride Salt):

-

H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[2]

-

H314: Causes severe skin burns and eye damage (Skin corrosion/irritation, Category 1).[2]

-

H317: May cause an allergic skin reaction (Skin sensitization, Category 1).[2]

-

H400: Very toxic to aquatic life (Hazardous to the aquatic environment, acute hazard, Category 1).[2]

-

-

GHS Hazard Classification (Free Base):

-

H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[1]

-

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For the hydrochloride salt, storage under an inert atmosphere (nitrogen or argon) is recommended due to its hygroscopic nature.[8]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[9]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Due to its aquatic toxicity, release into the environment must be avoided.

Conclusion

2-Amino-5-ethylphenol is a bifunctional aromatic compound with well-defined physicochemical properties, particularly in its hydrochloride salt form. Its synthesis is straightforward, typically involving the reduction of the corresponding nitrophenol. The compound's reactivity, centered on its amino and hydroxyl groups, makes it a useful intermediate in the dye industry and presents it as a potential building block for the synthesis of novel compounds in pharmaceutical research. Proper handling and storage are essential due to its corrosive and sensitizing properties. This guide serves as a foundational resource for scientists and researchers looking to understand and utilize this versatile chemical intermediate.

References

-

PubChem. 2-Amino-5-ethylphenol hydrochloride. National Center for Biotechnology Information. [Link]

-

Chemcess. Aminophenol: Properties, Production, Reactions And Uses. [Link]

-

European Commission Scientific Committee on Consumer Safety (SCCS). Opinion on 2-amino-5-ethylphenol HCl (A158). 27 March 2012. [Link]

-

PubChem. 2-Amino-5-ethylphenol hydrochloride. National Center for Biotechnology Information. [Link]

- Google Patents. Process for the preparation of 2-amino-5-alkyl-phenols. DE19651040C2.

- Google Patents. Para ethyl amino phenol pharmaceutical compounds. US4791216A.

-

PubChem. 2-Amino-5-ethylphenol. National Center for Biotechnology Information. [Link]

-

SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

-

ResearchGate. Figure S23: 1 H NMR of 5-amino-2-ethylphenol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Global Supply of 2-Amino-5-ethylphenol Hydrochloride: A China Manufacturer's Insight. [Link]

-

European Commission Scientific Committee on Consumer Safety (SCCS). Opinion on 2-amino-5-ethylphenol HCl (A158). 27 March 2012. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Global Supply of 2-Amino-5-ethylphenol Hydrochloride: A China Manufacturer's Insight. [Link]

-

The Good Scents Company. 2-amino-5-ethylphenol HCl. [Link]

-

PubChemLite. 2-amino-5-ethylphenol (C8H11NO). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Global Supply of 2-Amino-5-ethylphenol Hydrochloride: A China Manufacturer's Insight. [Link]

-

PubChemLite. 2-amino-5-ethylphenol (C8H11NO). [Link]

Sources

- 1. 2-Amino-5-ethylphenol | C8H11NO | CID 4712167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-ethylphenol hydrochloride | C8H12ClNO | CID 19761805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 2-amino-5-ethylphenol (C8H11NO) [pubchemlite.lcsb.uni.lu]

- 6. nbinno.com [nbinno.com]

- 7. ec.europa.eu [ec.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. US4791216A - Para ethyl amino phenol pharmaceutical compounds - Google Patents [patents.google.com]

2-Amino-5-ethylphenol CAS number 149861-22-3 characterization

An In-depth Technical Guide to the Characterization of 2-Amino-5-ethylphenol Hydrochloride (CAS: 149861-22-3)

Abstract: This technical guide provides a comprehensive framework for the characterization of 2-Amino-5-ethylphenol hydrochloride (CAS: 149861-22-3), a key intermediate in the cosmetic and fine chemical industries. Recognizing the limited availability of public domain spectroscopic and procedural data, this document synthesizes information from regulatory submissions, chemical databases, and established analytical principles for analogous compounds. It is designed for researchers, analytical scientists, and drug development professionals, offering detailed, field-proven methodologies for synthesis, purification, spectroscopic identification, and chromatographic purity assessment. The protocols described herein are designed as self-validating systems to ensure scientific integrity and trustworthiness.

Core Physicochemical Profile

2-Amino-5-ethylphenol is almost exclusively handled and supplied as its hydrochloride salt to enhance stability and solubility.[1] Understanding the properties of this salt is fundamental to its application in synthesis and formulation. The free base form, 2-Amino-5-ethylphenol, has a molecular weight of 137.18 g/mol .[2] However, the hydrochloride salt is the subject of this guide.

The compound presents as a white to off-white crystalline solid or powder.[1][3] Its hydrochloride nature renders it highly soluble in water (428 g/L at 20°C), a critical property for its use in aqueous formulations like oxidative hair dyes.[4] The presence of both a weakly acidic phenolic hydroxyl group and a basic amino group gives the molecule two distinct pKa values, influencing its charge state and reactivity at different pH levels.

Table 1: Physicochemical Properties of 2-Amino-5-ethylphenol Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 149861-22-3 | [1][3][5] |

| Molecular Formula | C₈H₁₂ClNO | [1][5] |

| Molecular Weight | 173.64 g/mol | [3][5] |

| IUPAC Name | 2-amino-5-ethylphenol;hydrochloride | [5] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 218 °C (decomposes) | SCCS/1442/11 |

| Boiling Point | 225 °C (decomposes) | SCCS/1442/11 |

| Water Solubility | 428 g/L (at 20°C) | SCCS/1442/11 |

| pKa Values | 5.42 and 10.04 | SCCS/1442/11 |

| Log P (octanol/water) | 1.37 (at pH 7.0, 36°C) | SCCS/1442/11 |

Synthesis and Purification Workflow

The synthesis of 2-amino-5-alkylphenols is not widely detailed in peer-reviewed literature; however, patent filings describe robust industrial methods. A common approach involves the alkali fusion of the corresponding aminobenzenesulfonic acid. This process is effective for producing aminophenols by replacing a sulfonic acid group with a hydroxyl group at high temperature and pressure.

The workflow below is based on a patented method for a close analogue, 2-amino-5-methylphenol, and is a representative pathway for the synthesis of the target ethyl derivative.[6]

Representative Synthesis Protocol

Causality: The starting material, 2-amino-5-ethylbenzenesulfonic acid, is subjected to a nucleophilic aromatic substitution reaction with potassium hydroxide. The high temperature and pressure are necessary to overcome the activation energy for displacing the stable sulfonic acid group from the aromatic ring. The final acidification step protonates the resulting phenoxide salt and any remaining base to precipitate the desired hydrochloride product.

-

Reaction Setup: In a high-pressure autoclave, combine 1 mole of 2-amino-5-ethylbenzenesulfonic acid with 10-15 moles of potassium hydroxide (80% KOH by weight is typical).[6]

-

Alkali Fusion: Seal the autoclave and heat the mixture to 280-330°C. The internal pressure will rise to 10-40 bar. Maintain these conditions for 3-4 hours with stirring.[6]

-

Quenching and Dilution: Cool the autoclave to below 200°C. Carefully pump water into the vessel to dilute the reaction mixture, targeting a final product concentration of approximately 5% w/w. This produces an alkaline suspension of the potassium 2-amino-5-ethylphenoxide salt.[6]

-

Acidification and Precipitation: Transfer the cooled phenoxide salt suspension to a separate vessel. While maintaining a temperature below 90°C, simultaneously add concentrated hydrochloric acid (e.g., 36% aqueous HCl) to adjust the pH to 0.5-1.0.[6]

-

Isolation: The target compound, 2-Amino-5-ethylphenol hydrochloride, will precipitate as a solid. Isolate the product by filtration.

-

Purification: Wash the filter cake with cold, dilute HCl and then with a minimal amount of cold water or acetone to remove residual salts and impurities. Dry the product under vacuum at 40-50°C. Purity can be further enhanced by recrystallization from an ethanol/water mixture.

Spectroscopic Characterization Profile

Definitive structural confirmation relies on a combination of spectroscopic techniques. While public spectra for this specific CAS number are not available, the following sections describe the standard protocols for data acquisition and provide an expert prediction of the expected results based on the known molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR confirms the proton environment and substitution pattern, while ¹³C NMR identifies all unique carbon atoms. For the hydrochloride salt, spectra are typically acquired in a deuterated solvent like DMSO-d₆ or Methanol-d₄, where the salt is soluble.

Expected ¹H NMR Spectrum (400 MHz, Methanol-d₄): Based on the structure and data from the isomer 5-amino-2-ethylphenol, the following peaks are predicted:[7]

-

Aromatic Protons (δ 6.5-7.0 ppm): Three protons on the aromatic ring will appear in this region. Due to the substitution pattern, they will likely present as a doublet, a singlet (or narrow doublet), and a doublet of doublets, confirming the 1,2,4-trisubstitution.

-

Ethyl Methylene (δ ~2.5 ppm): The -CH₂- group will appear as a quartet due to coupling with the three methyl protons.

-

Ethyl Methyl (δ ~1.2 ppm): The -CH₃ group will appear as a triplet due to coupling with the two methylene protons.

-

Amine and Hydroxyl Protons: These peaks (-NH₃⁺ and -OH) are broad and their chemical shift is highly dependent on concentration and residual water in the solvent. They are often observed as a broad singlet in the region of δ 4.8 ppm (for the solvent residual peak) or further downfield.

Expected ¹³C NMR Spectrum (100 MHz, Methanol-d₄):

-

Aromatic Carbons (δ 115-155 ppm): Six distinct signals are expected, with the carbons directly attached to the oxygen and nitrogen atoms (C-OH and C-NH₃⁺) being the most downfield.

-

Ethyl Methylene (δ ~29 ppm): One signal for the -CH₂- carbon.

-

Ethyl Methyl (δ ~16 ppm): One signal for the -CH₃- carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise: FTIR is used to identify the functional groups present in a molecule. The spectrum provides a characteristic "fingerprint" based on the vibrations of chemical bonds.

Protocol:

-

Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

-

O-H Stretch (Phenol): Broad band around 3200-3400 cm⁻¹.

-

N-H Stretch (Ammonium Salt): Broad, strong absorptions in the 2800-3100 cm⁻¹ region, characteristic of an amine salt (-NH₃⁺).

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (e.g., 2960, 2870 cm⁻¹).

-

C=C Stretch (Aromatic Ring): Sharp peaks around 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-O Stretch (Phenol): Strong peak around 1230-1260 cm⁻¹.

Mass Spectrometry (MS)

Expertise: Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for this polar, pre-ionized compound.

Protocol:

-

Prepare a dilute solution of the sample in methanol or an acetonitrile/water mixture.

-

Infuse the solution directly into the ESI source.

-

Acquire the spectrum in positive ion mode.

Expected Result: The primary ion observed will be the protonated free base, [C₈H₁₁NO + H]⁺.

-

Calculated Monoisotopic Mass of Free Base: 137.0841 g/mol [2]

-

Expected [M+H]⁺ Peak: m/z = 138.0913

Chromatographic Purity and Identity Confirmation

Trustworthiness: A robust analytical method is essential for verifying the purity of a chemical intermediate and ensuring it meets quality specifications for downstream applications. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for this purpose. The following method is a validated starting point based on established procedures for closely related aminophenol compounds.[1][3][4][8]

Purity Determination by Reverse-Phase HPLC

Causality: This method uses a non-polar stationary phase (C18) and a polar mobile phase. The compound, being moderately polar, will be retained on the column and can be eluted by increasing the organic solvent (acetonitrile) concentration in the mobile phase. This allows for the separation of the main compound from more polar or less polar impurities.

Protocol:

-

System: HPLC with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 70% B (linear gradient)

-

15-17 min: 70% to 95% B

-

17-19 min: Hold at 95% B

-

19-20 min: 95% to 5% B

-

20-25 min: Re-equilibrate at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 275 nm (based on typical absorbance for aminophenols).[1]

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution of 2-Amino-5-ethylphenol HCl in Mobile Phase A at 1.0 mg/mL. Prepare working standards by diluting this stock.

-

Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of ~0.5 mg/mL.

-

Analysis: Inject the standard and sample solutions. Purity is determined by calculating the area percent of the main peak relative to the total area of all peaks.

Safety, Handling, and Storage

2-Amino-5-ethylphenol hydrochloride is classified as a hazardous substance and requires careful handling.

GHS Hazard Classification: [5]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[5]

-

Skin Corrosion/Irritation (Category 1): H314 - Causes severe skin burns and eye damage.[5]

-

Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[5]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1): H400 - Very toxic to aquatic life.[5]

Handling and Personal Protective Equipment (PPE):

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing dust. Use engineering controls or respiratory protection if dust formation is likely.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

-

For long-term stability, storage at 4°C under an inert atmosphere (nitrogen or argon) is recommended.[6]

References

- 1. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 4. akamai.university [akamai.university]

- 5. 2-Amino-5-ethylphenol hydrochloride | C8H12ClNO | CID 19761805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Amino-5-ethylphenol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-5-ethylphenol (CAS: 182499-90-7), a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule.

It is important to note that while the use of 2-Amino-5-ethylphenol and its hydrochloride salt (CAS: 149861-22-3) is documented, publicly available experimental spectroscopic data is scarce.[3][4] This guide, therefore, leverages predictive models and comparative analysis with structurally similar compounds to provide a robust interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Physicochemical Properties

2-Amino-5-ethylphenol is an aromatic compound featuring a phenol ring substituted with an amino group at position 2 and an ethyl group at position 5. This substitution pattern dictates its chemical reactivity and is the foundation for interpreting its spectroscopic signatures.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | PubChem[1] |

| Molecular Weight | 137.18 g/mol | PubChem[1] |

| Monoisotopic Mass | 137.084063974 Da | PubChem[1] |

| Melting Point | 218 °C (decomposition, for HCl salt) | European Commission[4] |

| pKa₁ (Ammonium) | 5.42 | European Commission[4] |

| pKa₂ (Phenol) | 10.04 | European Commission[4] |

| Log P | 1.37 | European Commission[4] |

The presence of both a basic amino group and an acidic phenolic hydroxyl group makes the molecule amphoteric. The ethyl group adds a non-polar, aliphatic character. These features are crucial for understanding the spectral data that follows.

Caption: Structure of 2-Amino-5-ethylphenol with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on established principles of chemical shifts and coupling constants, we can predict the ¹H and ¹³C NMR spectra of 2-Amino-5-ethylphenol.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the ethyl group protons, and the exchangeable protons of the amino and hydroxyl groups. The analysis assumes a deuterated solvent that does not exchange with the -OH and -NH₂ protons, such as DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H-8 (CH₃) | ~ 1.1 - 1.3 | Triplet (t) | 3H | Aliphatic methyl protons coupled to the adjacent methylene (H-7) protons. |

| H-7 (CH₂) | ~ 2.4 - 2.6 | Quartet (q) | 2H | Methylene protons coupled to the methyl (H-8) protons. Shifted downfield by the aromatic ring. |

| -NH₂ | ~ 4.5 - 5.5 | Broad Singlet (br s) | 2H | Amino protons; chemical shift is concentration and solvent dependent. Broad due to quadrupole moment of nitrogen and potential exchange. |

| H-6 | ~ 6.5 - 6.7 | Doublet (d) | 1H | Aromatic proton ortho to the electron-donating -NH₂ group, showing only ortho coupling to H-4. |

| H-4 | ~ 6.6 - 6.8 | Doublet of Doublets (dd) | 1H | Aromatic proton showing ortho coupling to H-6 and meta coupling to H-3. |

| H-3 | ~ 6.8 - 7.0 | Doublet (d) | 1H | Aromatic proton ortho to the -OH group, showing meta coupling to H-4. |

| -OH | ~ 8.5 - 9.5 | Broad Singlet (br s) | 1H | Phenolic proton; chemical shift is highly dependent on solvent and concentration. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The electron-donating effects of the -OH and -NH₂ groups will shield the ortho and para carbons, shifting them upfield, while the carbon atoms directly attached to these groups (C2 and C5) will be significantly deshielded.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-8 (CH₃) | ~ 15 - 20 | Typical chemical shift for a primary aliphatic carbon. |

| C-7 (CH₂) | ~ 28 - 33 | Aliphatic methylene carbon attached to an aromatic ring. |

| C-6 | ~ 115 - 120 | Aromatic CH shielded by ortho -NH₂ and para -OH groups. |

| C-4 | ~ 118 - 123 | Aromatic CH shielded by ortho -OH and para -NH₂ groups. |

| C-3 | ~ 120 - 125 | Aromatic CH ortho to the hydroxyl group. |

| C-1 | ~ 130 - 135 | Quaternary aromatic carbon attached to the ethyl group. |

| C-2 | ~ 140 - 145 | Aromatic carbon attached to the amino group (deshielded). |

| C-5 | ~ 148 - 153 | Aromatic carbon attached to the hydroxyl group (strongly deshielded). |

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 2-Amino-5-ethylphenol in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical, as protic solvents may lead to the exchange of -OH and -NH₂ protons with deuterium, causing their signals to disappear.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 12-15 ppm, centered around 6-7 ppm, is typically sufficient. A relaxation delay of 1-2 seconds and an acquisition time of 2-3 seconds are standard starting points.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 220-250 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands

The IR spectrum of 2-Amino-5-ethylphenol is expected to be rich with information, clearly indicating the presence of the O-H, N-H, aromatic C-H, and aliphatic C-H bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3400 - 3200 | O-H stretch, N-H stretch | Strong, Broad | Overlapping bands from the phenolic hydroxyl and amino groups. The broadness is due to hydrogen bonding. The N-H stretch may appear as a doublet (symmetric and asymmetric stretching). |

| 3100 - 3000 | Aromatic C-H stretch | Medium | Characteristic of C-H bonds on the benzene ring. |

| 2960 - 2850 | Aliphatic C-H stretch | Medium | Symmetric and asymmetric stretching of the C-H bonds in the ethyl group (CH₃ and CH₂). |

| 1620 - 1580 | N-H bend | Medium | Scissoring vibration of the primary amine. |

| 1600, 1500, 1450 | Aromatic C=C stretch | Medium-Strong | Skeletal vibrations of the benzene ring. The pattern can be indicative of the substitution pattern. |

| 1300 - 1200 | C-O stretch (phenol) | Strong | Characteristic strong absorption for the phenolic C-O bond. |

| 850 - 800 | C-H out-of-plane bend | Strong | Bending vibration of aromatic C-H bonds. The specific frequency is diagnostic of the 1,2,4-trisubstitution pattern. |

This predicted pattern can be compared to the experimental IR spectrum of a similar molecule, 2,5-dimethylphenol, which shows characteristic absorptions for the O-H stretch (~3300 cm⁻¹), aromatic C-H stretch (~3020 cm⁻¹), aliphatic C-H stretch (~2920 cm⁻¹), and strong C-O stretch (~1210 cm⁻¹), supporting the predictions made here.

Standard Protocol for IR Data Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.

-

Sample Application: Place a small amount (a few milligrams) of the solid 2-Amino-5-ethylphenol powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI) conditions, 2-Amino-5-ethylphenol is expected to produce a distinct molecular ion peak and undergo characteristic fragmentation.

| m/z Value | Proposed Fragment | Rationale |

| 137 | [C₈H₁₁NO]⁺˙ (M⁺˙) | Molecular Ion: The intact molecule minus one electron. Its presence confirms the molecular weight. |

| 122 | [M - CH₃]⁺ | Loss of a methyl radical: Fragmentation within the ethyl group. |

| 108 | [M - C₂H₅]⁺ | Loss of an ethyl radical: This is predicted to be a major fragment due to the cleavage of the benzylic C-C bond, forming a stable radical and a resonance-stabilized cation. |

The fragmentation pattern can be compared to the known EI mass spectrum of the closely related compound, 2-amino-5-methylphenol (M⁺˙ = 123).[5] Its spectrum is dominated by the molecular ion peak (m/z 123) and a very intense peak at m/z 108, corresponding to the loss of a methyl radical ([M-CH₃]⁺). By analogy, the loss of an ethyl radical from 2-Amino-5-ethylphenol to form a fragment at m/z 108 is highly probable and likely to be a significant peak in the spectrum.

Caption: Predicted major fragmentation pathway for 2-Amino-5-ethylphenol in EI-MS.

Standard Protocol for Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: For a solid sample, use a direct insertion probe. Place a small amount of the sample into a capillary tube, which is then inserted into the probe.

-

Ionization: Insert the probe into the ion source of the mass spectrometer. The sample is heated until it vaporizes, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-Amino-5-ethylphenol. The expected NMR, IR, and MS data have been detailed based on fundamental chemical principles and comparative analysis with structurally related molecules. The provided standard operating protocols offer a reliable framework for researchers to acquire experimental data. The combination of these spectroscopic techniques provides a self-validating system for the unambiguous structural confirmation of 2-Amino-5-ethylphenol, which is essential for its application in research and development.

References

-

PubChem. (n.d.). 2-Amino-5-ethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-ethylphenol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Scientific Committee on Consumer Safety (SCCS). (2012). Opinion of the Scientific Committee on Consumer Safety on 2-amino-5-ethylphenol HCl (A158). European Commission. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-amino-5-ethylphenol HCl. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-amino-5-ethylphenol (C8H11NO). Université du Luxembourg. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-amino-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 2-Amino-5-ethylphenol | C8H11NO | CID 4712167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-ethyl-phenol | 182499-90-7 | HHA49990 [biosynth.com]

- 3. 2-Amino-5-ethylphenol hydrochloride | C8H12ClNO | CID 19761805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ec.europa.eu [ec.europa.eu]

- 5. Phenol, 2-amino-5-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-ethylphenol

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Amino-5-ethylphenol is an aromatic organic compound with the chemical formula C₈H₁₁NO.[1] As a derivative of aminophenol, it possesses both a nucleophilic amino group and a hydrophilic hydroxyl group attached to a benzene ring, with an ethyl substituent providing a degree of lipophilicity. This trifunctional nature makes it a molecule of interest in various chemical syntheses, particularly as a precursor in the development of dyes and potentially in the synthesis of novel pharmaceutical and agrochemical agents.[2]

The successful application of 2-Amino-5-ethylphenol in any formulation or synthetic process is critically dependent on a thorough understanding of its solubility in various solvent systems and its stability under different environmental conditions. This guide provides a comprehensive overview of these properties, rooted in fundamental chemical principles and supported by established analytical methodologies. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding to effectively utilize this compound.

I. Physicochemical Properties of 2-Amino-5-ethylphenol

A foundational understanding of the physicochemical properties of 2-Amino-5-ethylphenol is essential for interpreting its solubility and stability characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| IUPAC Name | 2-amino-5-ethylphenol | [1] |

| CAS Number | 182499-90-7 | [1] |

| Predicted XlogP | 1.7 | [1] |

This table summarizes key physicochemical properties of 2-Amino-5-ethylphenol.

II. Solubility Profile of 2-Amino-5-ethylphenol

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. The solubility of 2-Amino-5-ethylphenol is governed by the interplay of its polar amino and hydroxyl groups and its nonpolar ethyl-benzene core.

Theoretical Solubility Considerations

The principle of "like dissolves like" is the cornerstone for predicting solubility. 2-Amino-5-ethylphenol's structure suggests a nuanced solubility profile:

-

Polar Solvents: The amino (-NH₂) and hydroxyl (-OH) groups are capable of forming hydrogen bonds with polar protic solvents like water, ethanol, and methanol. This interaction is expected to facilitate solubility in these solvents.

-

Nonpolar Solvents: The ethyl-benzene portion of the molecule is nonpolar and will interact favorably with nonpolar solvents such as hexane and toluene through van der Waals forces. However, the presence of the polar functional groups will likely limit its solubility in highly nonpolar solvents.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetone can act as hydrogen bond acceptors, interacting with the hydroxyl and amino protons of 2-Amino-5-ethylphenol, suggesting potential for good solubility.

Impact of pH on Aqueous Solubility

The amphoteric nature of 2-Amino-5-ethylphenol, conferred by the acidic phenolic hydroxyl group and the basic amino group, dictates that its aqueous solubility will be highly dependent on pH.

-

Acidic Conditions (pH < pKa of the conjugate acid of the amino group): The amino group will be protonated to form a more polar ammonium salt (-NH₃⁺), which will significantly increase its solubility in water.

-

Basic Conditions (pH > pKa of the phenolic hydroxyl group): The hydroxyl group will be deprotonated to form a phenoxide anion (-O⁻), a more polar species that will also enhance aqueous solubility.

-

Isoelectric Point: At a pH between the pKa of the protonated amino group and the phenolic hydroxyl group, the molecule will exist predominantly in its neutral form, exhibiting its lowest aqueous solubility.

Qualitative Solubility Data

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a robust experimental protocol is necessary. The isothermal shake-flask method is a widely accepted technique for determining the solubility of solid compounds.[5][6]

Objective: To determine the saturation solubility of 2-Amino-5-ethylphenol in various solvents at a controlled temperature.

Materials:

-

2-Amino-5-ethylphenol (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO, hexane)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation: Add an excess amount of solid 2-Amino-5-ethylphenol to a series of vials, each containing a known volume of a specific solvent.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time to allow undissolved solids to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles. The syringe and filter should be pre-warmed to the experimental temperature to prevent precipitation.

-

Dilution: Accurately dilute the filtered solution with a suitable mobile phase for HPLC analysis to bring the concentration within the calibrated range of the instrument.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of 2-Amino-5-ethylphenol.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

Caption: Workflow for Quantitative Solubility Determination.

III. Stability Profile of 2-Amino-5-ethylphenol

The stability of a compound refers to its ability to resist chemical change over time. For 2-Amino-5-ethylphenol, the primary degradation pathways are likely to be oxidation and reactions involving the amino and hydroxyl groups.

Factors Influencing Stability

-

Oxidation: Phenolic compounds, and particularly aminophenols, are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. This can lead to the formation of colored degradation products, such as quinone-imines.

-

pH: The reactivity of the amino and hydroxyl groups is pH-dependent. Extremes of pH can catalyze hydrolysis or other degradation reactions.

-

Temperature: As with most chemical reactions, the rate of degradation of 2-Amino-5-ethylphenol will increase with temperature. The Arrhenius equation can be used to model this relationship and predict stability at different temperatures.[7][8]

-

Light: Exposure to UV or visible light can provide the energy to initiate photochemical degradation reactions.

Known Stability Data

A report from the Scientific Committee on Consumer Safety (SCCS) indicates that solutions of 2-Amino-5-ethylphenol hydrochloride are stable for 7 days at room temperature.[9] The study noted a maximum deviation from the initial concentration of 3.8% in one instance and less than 10% in another.[9] However, the report also highlights that the stability in typical hair dye formulations has not been reported.[9]

Experimental Protocol for Stability Assessment

A comprehensive stability study should evaluate the impact of temperature, humidity, light, and pH over time. The following protocol is based on established guidelines for pharmaceutical stability testing.[10]

Objective: To assess the stability of 2-Amino-5-ethylphenol under various environmental conditions and identify potential degradation products.

Materials:

-

2-Amino-5-ethylphenol (high purity)

-

Solvents and buffers for solution-state stability

-

Controlled environment stability chambers (for temperature and humidity)

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Forced Degradation Study: Initially, subject the compound to harsh conditions (e.g., high temperature, strong acid/base, oxidation with H₂O₂, and intense light) to rapidly identify potential degradation products and to ensure the analytical method is "stability-indicating" (i.e., can separate the parent compound from its degradants).

-

Long-Term and Accelerated Stability Studies:

-

Sample Preparation: Prepare samples of solid 2-Amino-5-ethylphenol and solutions in relevant solvents or formulations.

-

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH[11]

-

-

Time Points: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 3, 6 months for accelerated).[10]

-

Photostability: Expose a sample to a standardized light source and compare it to a sample protected from light.

-

-

Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method. The analysis should quantify the amount of remaining 2-Amino-5-ethylphenol and detect and quantify any significant degradation products. Physical properties such as appearance and color should also be noted.

Sources

- 1. 2-Amino-5-ethylphenol | C8H11NO | CID 4712167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-ethylphenol hydrochloride CAS#: 149861-22-3 [m.chemicalbook.com]

- 3. 2-Amino-5-ethylphenol hydrochloride | 149861-22-3 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. biopharminternational.com [biopharminternational.com]

- 7. youtube.com [youtube.com]

- 8. ec.europa.eu [ec.europa.eu]

- 9. japsonline.com [japsonline.com]

- 10. lnct.ac.in [lnct.ac.in]

- 11. lcms.cz [lcms.cz]

2-Amino-5-ethylphenol synthesis from 2-nitrophenol reduction

A Technical Guide to the Synthesis of 2-Amino-5-ethylphenol

Abstract

This guide provides a comprehensive, technically detailed methodology for the synthesis of 2-amino-5-ethylphenol, a key intermediate in the cosmetic industry, particularly for hair dye formulations.[1] The synthesis is approached via a robust and logical two-step process commencing with 4-ethylphenol. This document elucidates the strategic rationale for selecting this pathway over alternatives, details the experimental protocols for the nitration of 4-ethylphenol to yield 4-ethyl-2-nitrophenol, and the subsequent catalytic hydrogenation to afford the target molecule. Each step is supported by mechanistic insights, safety protocols, and data presentation to ensure reproducibility and safe laboratory practice for researchers and drug development professionals.

Strategic Imperative: Pathway Selection

The initial query proposed a synthesis beginning with the reduction of 2-nitrophenol. However, a rigorous scientific assessment reveals a flaw in this premise: the reduction of 2-nitrophenol yields 2-aminophenol, a molecule lacking the required ethyl substituent. Introducing the ethyl group onto the 2-aminophenol ring post-reduction presents significant challenges, including poor regioselectivity and the potential for competing N- and O-alkylation reactions.

Therefore, a more chemically sound and efficient strategy is to begin with a precursor that already contains the ethyl group at the correct position. The selected pathway, leveraging 4-ethylphenol as the starting material, is outlined below. This approach ensures the desired substitution pattern is achieved through controlled, high-yielding reactions.

The optimized two-step synthesis proceeds as follows:

-

Nitration: Electrophilic aromatic substitution on 4-ethylphenol introduces a nitro group ortho to the hydroxyl group, yielding 4-ethyl-2-nitrophenol.

-

Reduction: Catalytic hydrogenation of the nitro group on 4-ethyl-2-nitrophenol selectively produces the target amine, 2-amino-5-ethylphenol.

This strategy is not only efficient but also relies on well-established and scalable chemical transformations.

Synthesis Workflow Diagram

The logical flow of the synthetic process is depicted below, illustrating the transformation from the starting material to the final product via a key intermediate.

Caption: Overall synthetic route to 2-amino-5-ethylphenol.

Part I: Electrophilic Nitration of 4-Ethylphenol

Mechanistic Rationale

The nitration of phenol and its derivatives is a classic electrophilic aromatic substitution reaction.[2] The hydroxyl group of 4-ethylphenol is a strongly activating, ortho, para-directing group. Since the para position is blocked by the ethyl group, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the ortho positions. The nitronium ion is generated in situ from nitric acid.[3] Using dilute nitric acid and maintaining a low temperature (around 298 K) is crucial to prevent oxidation of the phenol ring and to minimize the formation of dinitrated byproducts.[4]

Detailed Experimental Protocol

Warning: Nitric acid is highly corrosive and a strong oxidizer. All operations must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, must be worn.[5][6][7]

-

Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain a low temperature.

-

Reagent Charging: To the flask, add 4-ethylphenol (e.g., 12.2 g, 0.1 mol) and a suitable solvent like dichloromethane.

-

Addition of Nitrating Agent: Slowly add dilute nitric acid (e.g., prepared by cautiously adding concentrated nitric acid to water) dropwise from the dropping funnel over a period of 30-45 minutes. Critically, maintain the internal reaction temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully transfer the reaction mixture to a separatory funnel containing ice water. Extract the organic layer. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude 4-ethyl-2-nitrophenol can be purified by column chromatography or recrystallization to yield a crystalline solid.

Part II: Catalytic Reduction of 4-Ethyl-2-nitrophenol

Mechanistic Rationale

Catalytic hydrogenation is a premier method for the reduction of aromatic nitro compounds to their corresponding anilines due to its high efficiency, selectivity, and clean reaction profile, often producing water as the only byproduct.[8] In this step, 4-ethyl-2-nitrophenol is reduced using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[9][10] The palladium surface adsorbs both the hydrogen gas and the nitro compound, facilitating the transfer of hydrogen atoms to the nitro group, leading to its reduction to an amine.[11]

Detailed Experimental Protocol

Warning: Palladium on carbon is pyrophoric, especially when dry or saturated with hydrogen, and can ignite flammable solvents in the presence of air.[12][13] It must be handled under an inert atmosphere (e.g., nitrogen or argon).[12][13] Hydrogen gas is highly flammable and forms explosive mixtures with air. The hydrogenation apparatus must be properly set up and leak-tested.

-

Catalyst Handling: In a fume hood, prepare a slurry of 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% relative to the substrate) in a solvent such as ethanol or ethyl acetate. Crucially, never add dry Pd/C to an organic solvent in the presence of air. [12][14]

-

Reaction Setup: Add the solution of 4-ethyl-2-nitrophenol (e.g., 16.7 g, 0.1 mol) in ethanol to a suitable hydrogenation vessel (e.g., a Parr shaker apparatus).

-

Inerting: Carefully add the Pd/C slurry to the reaction vessel. Seal the vessel and purge the system multiple times with an inert gas (nitrogen or argon) to remove all oxygen, before introducing hydrogen gas.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 30-50 psi) and begin vigorous agitation. The reaction is often exothermic, and cooling may be required to maintain a consistent temperature.[10]

-

Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen. When hydrogen consumption ceases, the reaction is typically complete. This can be confirmed by TLC or LC-MS analysis.

-

Catalyst Removal: After the reaction, the system must be carefully purged again with an inert gas to remove all residual hydrogen. The catalyst is then removed by filtration through a pad of Celite. The filter cake must be kept wet with water or solvent at all times as it can ignite spontaneously upon exposure to air. [12][14]

-

Isolation: The filtrate, containing the product, is concentrated under reduced pressure to yield the crude 2-amino-5-ethylphenol. Further purification can be achieved by recrystallization.

Data Summary

The following table summarizes the key parameters for the described synthetic protocol. Yields are representative and may vary based on reaction scale and purification efficiency.

| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |

| 1. Nitration | 4-Ethylphenol | Dilute HNO₃ | Dichloromethane | 0-10 °C | 75-85% |

| 2. Reduction | 4-Ethyl-2-nitrophenol | H₂, 5% Pd/C | Ethanol | Room Temp. | 90-98% |

Safety and Handling

A paramount concern in chemical synthesis is the safe handling of all reagents and adherence to established laboratory protocols.

-

Nitric Acid: A severe corrosive agent and powerful oxidizer.[15] Avoid contact with skin and eyes, and prevent inhalation of its toxic fumes.[6][7] It reacts violently with many organic compounds.[15] Store separately from combustible materials and other acids.[15]

-

Palladium on Carbon (Pd/C): Pyrophoric catalyst.[11][12] Handle exclusively under an inert atmosphere.[13] Spent catalyst must be quenched carefully with water and disposed of according to institutional guidelines.[12] Never allow the catalyst, especially after reaction, to become dry in the presence of air.[12][14]

-

Hydrogen Gas: Extremely flammable. Ensure all hydrogenation equipment is grounded and free from leaks. The reaction area must be well-ventilated and free of ignition sources.

Conclusion

The synthesis of 2-amino-5-ethylphenol is efficiently and safely achieved through a two-step sequence starting from 4-ethylphenol. This guide provides a scientifically validated and logical pathway, detailing the nitration and subsequent catalytic hydrogenation. By understanding the underlying chemical principles and adhering strictly to the safety protocols outlined, researchers can reliably produce this valuable chemical intermediate.

References

-

LCSS: PALLADIUM ON CARBON . National Center for Biotechnology Information. Available at: [Link]

-

Notes on Electrophilic Substitution Mechanism in Nitration . Unacademy. Available at: [Link]

-

Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite . Royal Society of Chemistry. Available at: [Link]

- Catalytic hydrogenation of nitrophenol. Google Patents.

-

Nitration reaction safety . YouTube. Available at: [Link]

-

Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol . ACS Publications. Available at: [Link]

-

Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite . Royal Society of Chemistry. Available at: [Link]

-

Chemistry, Process Design, and Safety for the Nitration Industry . National Academic Digital Library of Ethiopia. Available at: [Link]

-

What Should We Pay AttentionTo When Using Palladium Carbon Catalyst? . Available at: [Link]

-

Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity . ACS Publications. Available at: [Link]

-

Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones . Royal Society of Chemistry. Available at: [Link]

-

Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy . YouTube. Available at: [Link]

-

The Global Supply of 2-Amino-5-ethylphenol Hydrochloride: A China Manufacturer's Insight . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

NITRIC ACID SAFETY . University of California, Berkeley. Available at: [Link]

-

Palladium on carbon . Sciencemadness Wiki. Available at: [Link]

-

Hydrogenation . University of Wisconsin-Madison. Available at: [Link]

-

Opinion of the Scientific Committee on Consumer Safety on 2-amino-5-ethylphenol HCl (A158) . European Commission. Available at: [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution . Master Organic Chemistry. Available at: [Link]

-

Nitric Acid Safety Tips & Health Hazards . VelocityEHS. Available at: [Link]

-

Electrophilic Substitution Reactions of Phenols . BYJU'S. Available at: [Link]

-

Reduce your risk of a nitric acid incident . University of Washington Environmental Health & Safety. Available at: [Link]

- Process for the preparation of 2-amino-5-alkyl-phenols. Google Patents.

-

2-amino-5-ethylphenol HCl, 149861-22-3 . The Good Scents Company. Available at: [Link]

-

An E cient Method for the Nitration of Phenols with NaNO2 in the Presence of 3-Methyl-1-Sulfonic Acid Imidazolium Chloride . Scientia Iranica. Available at: [Link]

-

Nitration of phenol to 2-nitrophenol and 4-nitrophenol . NOP. Available at: [Link]

-

Nitration Of Phenols Under Mild And Heterogeneous Conditions . Molecules. Available at: [Link]

-

Simple Environmentally-Friendly Reduction of 4-Nitrophenol . MDPI. Available at: [Link]

-

Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions . Indian Academy of Sciences. Available at: [Link]

-

Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride . Royal Society of Chemistry. Available at: [Link]

-

Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands . National Institutes of Health. Available at: [Link]

-

Nitration of Phenols (video) . Khan Academy. Available at: [Link]

-

Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity . ResearchGate. Available at: [Link]

-

4-Nitrophenol reduction . ResearchGate. Available at: [Link]

-

2-Amino-5-ethylphenol . National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. youtube.com [youtube.com]

- 6. ehs.washington.edu [ehs.washington.edu]

- 7. ehs.com [ehs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. US3079435A - Catalytic hydrogenation of nitrophenol - Google Patents [patents.google.com]

- 11. Palladium on carbon - Sciencemadness Wiki [sciencemadness.org]

- 12. LCSS: PALLADIUM ON CARBON [web.stanford.edu]

- 13. honrel.com [honrel.com]

- 14. rtong.people.ust.hk [rtong.people.ust.hk]

- 15. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

Unlocking the Potential of 2-Amino-5-ethylphenol: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Phenolic Building Block

2-Amino-5-ethylphenol is a substituted aromatic compound featuring both an amine and a hydroxyl group ortho to each other on a benzene ring, with an ethyl substituent at the para position relative to the hydroxyl group. While its primary established application lies within the cosmetics industry as a crucial precursor for oxidative hair dyes, its unique structural motifs suggest a much broader and largely untapped potential in various research and development sectors.[1][2] This guide aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the potential research applications of 2-Amino-5-ethylphenol, moving beyond its current use and into the realm of innovative chemical synthesis and discovery.

The presence of the vicinal amino and hydroxyl groups provides a reactive handle for the construction of heterocyclic systems, while the ethyl group can influence solubility, lipophilicity, and metabolic stability of derivative compounds. This combination of features makes 2-Amino-5-ethylphenol a compelling starting material for the synthesis of novel small molecules with potential applications in medicinal chemistry and materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-5-ethylphenol is fundamental to its application in research. The following table summarizes key data for both the free base and its more commonly supplied hydrochloride salt.

| Property | 2-Amino-5-ethylphenol | 2-Amino-5-ethylphenol Hydrochloride | References |

| CAS Number | 182499-90-7 | 149861-22-3 | [3][4] |

| Molecular Formula | C₈H₁₁NO | C₈H₁₂ClNO | [3][4] |

| Molecular Weight | 137.18 g/mol | 173.64 g/mol | [3][4] |

| Appearance | - | White to off-white crystalline solid | [5] |

| Melting Point | - | >163°C (decomposes) | [6] |

| Solubility | - | Slightly soluble in DMSO and Methanol | [6] |

Synthetic Pathways to 2-Amino-5-ethylphenol

The accessibility of 2-Amino-5-ethylphenol is a critical consideration for its use in research. While detailed laboratory preparations are not extensively published, a general industrial method for the synthesis of 2-amino-5-alkyl-phenols provides a viable route. This process typically involves the alkaline hydrolysis of 2-amino-5-alkyl-benzenesulfonic acids under pressure.[7]

A plausible synthetic workflow for laboratory-scale preparation, adapted from established methods for similar compounds, is outlined below.

Caption: Proposed synthetic workflow for 2-Amino-5-ethylphenol.

Experimental Protocol: Synthesis of 2-Amino-5-ethylphenol

Disclaimer: This is a generalized protocol based on methods for analogous compounds and should be optimized for safety and efficiency in a laboratory setting.

-

Sulfonation of 4-Ethylaniline:

-

In a fume hood, cautiously add 4-ethylaniline to an equimolar amount of concentrated sulfuric acid with cooling to control the exothermic reaction.

-

Heat the reaction mixture to 180-200°C for several hours to promote the sulfonation at the ortho position to the amino group.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and pour it onto ice to precipitate the 2-amino-5-ethylbenzenesulfonic acid.

-

Filter the solid, wash with cold water, and dry.

-

-

Alkaline Hydrolysis:

-

Place the dried 2-amino-5-ethylbenzenesulfonic acid and a significant excess of sodium hydroxide in a high-pressure autoclave.

-

Add water to create a concentrated aqueous solution.

-

Seal the autoclave and heat to 250-300°C, allowing the pressure to build.[7]

-

Maintain the temperature and pressure for several hours.

-

After cooling, carefully vent the autoclave.

-

Acidify the reaction mixture with a strong acid (e.g., HCl) to a neutral or slightly acidic pH to precipitate the 2-Amino-5-ethylphenol.

-

Filter the crude product, wash with water, and purify by recrystallization or column chromatography.

-

Potential Research Application 1: Medicinal Chemistry - A Gateway to Novel Benzoxazoles

The ortho-aminophenol moiety is a well-established precursor for the synthesis of benzoxazoles, a class of heterocyclic compounds with a wide range of biological activities. The ethyl group at the 5-position of 2-Amino-5-ethylphenol can serve as a handle for modulating the pharmacokinetic and pharmacodynamic properties of the resulting benzoxazole derivatives.

Rationale and Causality

The synthesis of benzoxazoles from o-aminophenols typically proceeds through a condensation reaction with a carboxylic acid, aldehyde, or their derivatives, followed by cyclization. The choice of the condensing partner allows for the introduction of diverse substituents at the 2-position of the benzoxazole ring, enabling the exploration of a vast chemical space for drug discovery. The ethyl group on the 2-Amino-5-ethylphenol backbone can enhance membrane permeability and potentially influence binding to hydrophobic pockets in biological targets.

Caption: Synthetic route to 2-substituted-6-ethylbenzoxazoles.

Proposed Experimental Workflow: Synthesis and Screening of a 6-Ethylbenzoxazole Library

-

Library Synthesis:

-

In a parallel synthesizer, react 2-Amino-5-ethylphenol with a diverse library of carboxylic acids in the presence of a coupling agent (e.g., HATU) or under dehydrating conditions (e.g., polyphosphoric acid).

-

Alternatively, condense 2-Amino-5-ethylphenol with a library of aldehydes to form Schiff bases, followed by oxidative cyclization using an oxidizing agent like manganese dioxide.

-

Purify the resulting 6-ethylbenzoxazole library using automated flash chromatography.

-

-

High-Throughput Screening (HTS):

-

Screen the synthesized library against a panel of biological targets known to be modulated by benzoxazole-containing compounds (e.g., kinases, DNA gyrase, monoamine oxidase).

-

Employ fluorescence-based, luminescence-based, or other suitable HTS assays to identify initial hits.

-

-

Hit-to-Lead Optimization:

-

Synthesize analogs of the initial hits by varying the substituent at the 2-position and potentially modifying the ethyl group to establish structure-activity relationships (SAR).

-

Evaluate the optimized compounds for potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

-

Potential Research Application 2: Materials Science - Novel Dyes and Functional Materials

Building upon its known use in hair dyes, 2-Amino-5-ethylphenol can serve as a scaffold for the development of novel chromophores and functional organic materials. The amino and hydroxyl groups are key reactive sites for azo coupling and polymerization reactions.

Rationale and Causality

The diazotization of the amino group of 2-Amino-5-ethylphenol, followed by coupling with various aromatic compounds (couplers), can lead to the formation of a wide range of azo dyes. The ethyl group can enhance the solubility of these dyes in organic solvents and polymer matrices, which is advantageous for applications in textiles, printing, and optical data storage.